![molecular formula C13H8F2O2 B3090857 2-(2-Fluorophenyl)-4-fluorobenzoic acid CAS No. 1214335-66-6](/img/structure/B3090857.png)
2-(2-Fluorophenyl)-4-fluorobenzoic acid
Overview
Description
2-Fluorophenylacetic acid is a chiral derivatizing agent for determining the enantiomeric composition of chiral, nonracemic compounds by 19 F NMR spectroscopy . It can also be used as a biochemical reagent for life science related research .
Synthesis Analysis
The synthesis of a similar compound, (E)-2-(2-Fluorophenyl)-3-(6-Nitrobenzo[d][1,3]dioxol-5-yl) Acrylic Acid, has been reported . The compound was prepared and analyzed by analytical techniques like FTIR, NMR and X-ray crystallography .Molecular Structure Analysis
The molecular structure of the compound (E)-2-(2-Fluorophenyl)-3-(6-Nitrobenzo[d][1,3]dioxol-5-yl) Acrylic Acid was analyzed using X-ray crystallography. The compound crystallized in the triclinic system, having space group P-1 with unit cell dimensions .Chemical Reactions Analysis
2-Fluorophenylacetic acid was used in the synthesis of thiazolino [3,2- c ]pyrimidin-5,7-diones .Physical And Chemical Properties Analysis
2-Fluorophenylacetic acid is described as white to off-white shiny crystals .Scientific Research Applications
Synthesis of Key Intermediates for Pharmaceutical Compounds
The research on 2-fluoro-4-bromobiphenyl, a compound closely related to 2-(2-Fluorophenyl)-4-fluorobenzoic acid, has been pivotal in the pharmaceutical industry. It serves as a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The development of practical synthesis methods for these intermediates is critical for large-scale production, highlighting the compound's importance in drug manufacturing processes (Qiu et al., 2009).
Mechanism of Action
Target of Action
It’s worth noting that organoboron compounds, such as boronic esters, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Boronic esters, such as pinacol boronic esters, can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Result of Action
The use of boronic esters in organic synthesis can lead to the formation of various functional groups, which can have diverse effects at the molecular and cellular level .
Action Environment
The action of 2-(2-Fluorophenyl)-4-fluorobenzoic acid can be influenced by various environmental factors. For instance, the stability of boronic esters can be affected by air and moisture . In particular, pinacol boronic esters, which are usually bench stable, are easy to purify and often even commercially available . The increased stability also rises new challenges, considering the removal of the boron moiety at the end of a sequence if required .
Safety and Hazards
While specific safety data for “2-(2-Fluorophenyl)-4-fluorobenzoic acid” is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
4-fluoro-2-(2-fluorophenyl)benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-8-5-6-10(13(16)17)11(7-8)9-3-1-2-4-12(9)15/h1-7H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNMNWJIHYAFLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673346 | |
Record name | 2',5-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-4-fluorobenzoic acid | |
CAS RN |
1214335-66-6 | |
Record name | 2',5-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.